molecular formula C16H22N4O4S B11537158 N-[(N'-Cyclopentylidenehydrazinecarbonyl)methyl]-2-(4-methylbenzenesulfonamido)acetamide

N-[(N'-Cyclopentylidenehydrazinecarbonyl)methyl]-2-(4-methylbenzenesulfonamido)acetamide

Cat. No.: B11537158
M. Wt: 366.4 g/mol
InChI Key: GQTGPHGPVOSHPW-UHFFFAOYSA-N
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Description

N-[(N’-Cyclopentylidenehydrazinecarbonyl)methyl]-2-(4-methylbenzenesulfonamido)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclopentylidenehydrazinecarbonyl group, a methylbenzenesulfonamido group, and an acetamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(N’-Cyclopentylidenehydrazinecarbonyl)methyl]-2-(4-methylbenzenesulfonamido)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentylidenehydrazine. This intermediate is then reacted with chloroacetyl chloride to form N-(cyclopentylidenehydrazinecarbonyl)acetyl chloride. Finally, this compound is reacted with 4-methylbenzenesulfonamide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(N’-Cyclopentylidenehydrazinecarbonyl)methyl]-2-(4-methylbenzenesulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted amide derivatives with various functional groups.

Scientific Research Applications

N-[(N’-Cyclopentylidenehydrazinecarbonyl)methyl]-2-(4-methylbenzenesulfonamido)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(N’-Cyclopentylidenehydrazinecarbonyl)methyl]-2-(4-methylbenzenesulfonamido)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopentylidenehydrazinecarbonyl)methylacetamide
  • 2-(4-Methylbenzenesulfonamido)acetamide
  • N-(Cyclopentylidenehydrazinecarbonyl)methyl-2-(benzenesulfonamido)acetamide

Uniqueness

N-[(N’-Cyclopentylidenehydrazinecarbonyl)methyl]-2-(4-methylbenzenesulfonamido)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H22N4O4S

Molecular Weight

366.4 g/mol

IUPAC Name

N-(cyclopentylideneamino)-2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetamide

InChI

InChI=1S/C16H22N4O4S/c1-12-6-8-14(9-7-12)25(23,24)18-11-15(21)17-10-16(22)20-19-13-4-2-3-5-13/h6-9,18H,2-5,10-11H2,1H3,(H,17,21)(H,20,22)

InChI Key

GQTGPHGPVOSHPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)NN=C2CCCC2

Origin of Product

United States

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